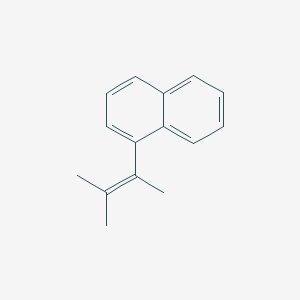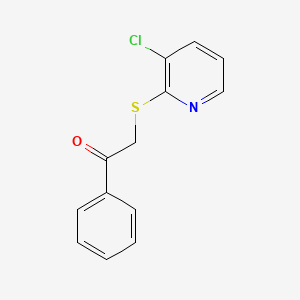
(4-Arsorosophenyl)-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANTINEOPLASTIC-12738 is a compound used in the treatment of cancer. It belongs to a class of drugs known as antineoplastic agents, which are designed to inhibit the growth and spread of malignant cells. These compounds are crucial in chemotherapy regimens and are used to treat various types of cancer by targeting rapidly dividing cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANTINEOPLASTIC-12738 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its antineoplastic properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of ANTINEOPLASTIC-12738 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the purification stages.
Chemical Reactions Analysis
Types of Reactions
ANTINEOPLASTIC-12738 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides or amines, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
ANTINEOPLASTIC-12738 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of various reagents.
Biology: Investigated for its effects on cellular processes, such as cell division and apoptosis.
Medicine: Employed in preclinical and clinical studies to evaluate its efficacy and safety in cancer treatment.
Industry: Utilized in the development of new antineoplastic drugs and formulations.
Mechanism of Action
The mechanism of action of ANTINEOPLASTIC-12738 involves the inhibition of DNA synthesis and replication in cancer cells. It targets specific enzymes and pathways that are essential for cell division, leading to cell cycle arrest and apoptosis. The compound interacts with molecular targets such as topoisomerases and DNA polymerases, disrupting the normal function of these enzymes and preventing the proliferation of malignant cells.
Comparison with Similar Compounds
ANTINEOPLASTIC-12738 is unique in its structure and mechanism of action compared to other antineoplastic agents. Similar compounds include:
Fluorouracil: An antimetabolite that inhibits thymidylate synthase, leading to DNA damage.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks, preventing replication and transcription.
Each of these compounds has distinct properties and mechanisms, making them suitable for different types of cancer and treatment regimens. ANTINEOPLASTIC-12738 stands out due to its specific molecular targets and pathways, offering potential advantages in terms of efficacy and safety.
Properties
CAS No. |
5425-29-6 |
|---|---|
Molecular Formula |
C12H9AsN2O |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
(4-arsorosophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H9AsN2O/c16-13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |
InChI Key |
CUWKUUDTAIYFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)




![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)




